(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide
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Overview
Description
(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide is a chemical compound with the molecular formula C11H8F2N2O It is characterized by the presence of a cyano group, a difluorophenyl group, and an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide typically involves the reaction of 3,4-difluorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or dimethylformamide
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium hydroxide in methanol.
Major Products Formed
Oxidation: 3-(3,4-difluorophenyl)but-2-enoic acid
Reduction: 2-amino-3-(3,4-difluorophenyl)but-2-enamide
Substitution: Various substituted difluorophenyl derivatives
Scientific Research Applications
(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The difluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(3,4-dichlorophenyl)but-2-enamide
- (2E)-2-cyano-3-(3,4-dimethylphenyl)but-2-enamide
- (2E)-2-cyano-3-(3,4-dimethoxyphenyl)but-2-enamide
Uniqueness
(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c1-6(8(5-14)11(15)16)7-2-3-9(12)10(13)4-7/h2-4H,1H3,(H2,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKOZGDWHERKY-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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